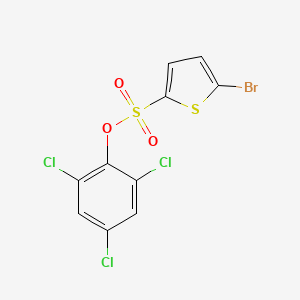

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl3O3S2/c11-8-1-2-9(18-8)19(15,16)17-10-6(13)3-5(12)4-7(10)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTXQUTXCHDWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Reagent Profile: 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Dual-Functional Electrophile for Modular Sulfonamide Synthesis [1]

Executive Summary

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate (CAS: 1171919-31-5) is a specialized "hub" intermediate used in advanced organic synthesis and medicinal chemistry.[1] Unlike standard sulfonyl chlorides, which are highly reactive and hydrolytically unstable, this compound utilizes the 2,4,6-trichlorophenyl (TCP) moiety as a "masked" leaving group.[1]

This guide details its application as a robust alternative to Pentafluorophenyl (PFP) esters.[1] Its unique architecture offers orthogonal reactivity : the 5-bromo position remains available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) without disturbing the sulfonate ester.[1] Subsequently, the sulfonate can be activated via aminolysis to yield complex thiophene-based sulfonamides, a scaffold prevalent in carbonic anhydrase inhibitors and antibacterial agents.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate |

| CAS Number | 1171919-31-5 |

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ |

| Molecular Weight | 422.53 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| LogP (Predicted) | ~5.9 (Highly Lipophilic) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

The TCP-Sulfonate Platform: Mechanism & Advantage[1][7]

The Stability-Reactivity Balance

The core value of this reagent lies in the electronic tuning of the leaving group.[1] Sulfonyl chlorides (

The TCP-sulfonate strikes a critical balance:

-

Stability: The steric bulk of the chlorine atoms at the 2,6-positions protects the sulfur center from premature nucleophilic attack by weak nucleophiles (like water or alcohols).[1]

-

Activation: The electron-withdrawing nature of the trichlorophenyl ring makes it a competent leaving group when treated with primary or secondary amines, typically requiring mild heating or base catalysis.[1]

Comparison with PFP Esters

While Pentafluorophenyl (PFP) sulfonates are common, TCP sulfonates offer distinct advantages:

-

Cost Efficiency: 2,4,6-trichlorophenol is significantly cheaper than pentafluorophenol.[1]

-

Enhanced Stability: TCP esters are more robust, surviving conditions (such as Pd-catalyzed couplings) that might degrade PFP esters.[1]

Reactivity Profile & Signaling Pathways[1]

The following diagram illustrates the orthogonal reactivity of the compound. The molecule acts as a divergent synthesis hub.[1]

Figure 1: Divergent synthesis pathways. Path A demonstrates the stability of the TCP group during metal catalysis. Path B shows direct conversion to sulfonamides.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent

Note: If not purchasing commercially, this can be synthesized from the sulfonyl chloride.[1]

Reagents:

-

5-Bromo-2-thiophenesulfonyl chloride (1.0 equiv)[1]

-

Triethylamine (TEA) (1.2 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve 2,4,6-trichlorophenol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

). -

Base Addition: Cool the solution to 0°C. Add Triethylamine (1.2 eq) dropwise. Stir for 10 minutes.

-

Coupling: Add 5-Bromo-2-thiophenesulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.[1]

-

Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

and brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Protocol B: Aminolysis (Sulfonamide Formation)

This protocol describes displacing the TCP group with a primary amine.[1]

Reagents:

-

TCP Sulfonate Reagent (1.0 equiv)[1]

-

Primary/Secondary Amine (1.1–1.5 equiv)[1]

-

Base:

or TEA (optional, depending on amine nucleophilicity)[1] -

Solvent: THF or Acetonitrile[1]

Procedure:

-

Setup: Dissolve the TCP sulfonate (1.0 eq) in THF.[1]

-

Addition: Add the amine (1.2 eq). If the amine is a salt (e.g., hydrochloride), add 2.5 eq of TEA.[1]

-

Heating: Heat the reaction to 50–60°C. (Note: TCP esters are less reactive than chlorides; mild heating is often required for complete conversion).[1]

-

Monitoring: Monitor by LC-MS. The leaving group (2,4,6-trichlorophenol) will appear as a byproduct.[1]

-

Workup: Dilute with EtOAc, wash with 0.5M NaOH (Critical Step: This removes the liberated trichlorophenol byproduct into the aqueous layer).[1]

-

Isolation: Dry and concentrate the organic layer to yield the pure sulfonamide.[1]

Safety & Toxicology (E-E-A-T)

Handling the Byproduct

The primary safety concern with this reagent is the liberation of 2,4,6-trichlorophenol (TCP) during the reaction.[1]

-

Hazard: TCP is classified as a probable human carcinogen (Group B2) and is an environmental pollutant.[1][3][4]

-

Mitigation: All waste streams containing the liberated phenol must be segregated for high-temperature incineration.[1] Do not dispose of down the drain.

-

Removal: In the workup (Protocol B, Step 5), washing with dilute NaOH converts TCP to its water-soluble phenolate salt, effectively separating it from the lipophilic sulfonamide product.[1]

Reagent Stability[1]

-

Sensitizer: Sulfonate esters are potent electrophiles and potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

-

Hydrolysis: While more stable than chlorides, prolonged exposure to moisture will degrade the reagent into sulfonic acid and TCP.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45588438, this compound.[1] Retrieved from [Link][1]

-

Caddick, S., & Wilden, J. D. (2007). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters.[1] UCL Discovery (University College London).[1] Retrieved from [Link]

-

Enyoh, C. E., & Isiuku, B. O. (2020). 2,4,6-Trichlorophenol (TCP) removal from aqueous solution.[1][3] Chemistry and Ecology.[1][3] (Contextual data on byproduct toxicity). Retrieved from [Link][1][3]

Sources

"2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate" CAS number

An In-depth Technical Guide to 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Abstract

This technical guide provides a comprehensive overview of this compound, a key reagent in modern medicinal chemistry. The document details its chemical identity, including its confirmed CAS Number 1171919-31-5 , and presents its physicochemical properties.[1][2] The guide offers expert insights into its synthesis, reactivity, and primary application as a stable precursor for the synthesis of sulfonamides—a critical functional group in numerous pharmaceutical agents.[3] Detailed, step-by-step protocols for its synthesis and subsequent utilization in sulfonamide formation are provided, accompanied by explanatory diagrams. This whitepaper is intended for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical methodologies.

Chemical Identity and Core Properties

This compound is a sulfonate ester that serves as a valuable building block in organic synthesis. Its structure incorporates a highly reactive sulfonate ester group, activated by the electron-withdrawing 2,4,6-trichlorophenyl moiety, making it an excellent leaving group in nucleophilic substitution reactions.

| Property | Value | Source |

| CAS Number | 1171919-31-5 | [1][2] |

| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | [1] |

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ | [1][2] |

| Molecular Weight | 422.53 g/mol | [2] |

| Canonical SMILES | C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | [1] |

| InChIKey | VUTXQUTXCHDWHJ-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanism

The synthesis of 2,4,6-trichlorophenyl (TCP) sulfonates is valued for its efficiency and the stability of the resulting product.[3] These esters are typically prepared by reacting a corresponding sulfonyl chloride with 2,4,6-trichlorophenol in the presence of a non-nucleophilic base. This approach avoids the harsher conditions required for activating sulfonic acids directly and provides the target compound in good yield.

Experimental Protocol: Synthesis

-

Reagent Preparation : In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-bromo-2-thiophenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Phenol : To the solution, add 1.05 equivalents of 2,4,6-trichlorophenol.

-

Base Addition : Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger for the HCl byproduct.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final this compound.

Synthesis Workflow Diagram

Caption: Synthesis of the title compound via nucleophilic substitution.

Application in Drug Discovery: Sulfonamide Synthesis

The primary utility of this compound lies in its role as a superior reagent for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, antiviral, and antihypertensive drugs.[3][4][5] The TCP sulfonate ester provides a stable and highly reactive platform for reacting with various primary and secondary amines to form the desired sulfonamide bond under mild conditions.

The advantage of using a TCP sulfonate over traditional sulfonyl chlorides is the reduced toxicity and cost of the 2,4,6-trichlorophenol leaving group compared to other alternatives.[3] Furthermore, the stability of the TCP sulfonate allows for a broader range of chemical transformations to be performed on other parts of the molecule without disturbing the sulfonate ester.[3]

Experimental Protocol: Sulfonamide Formation (Aminolysis)

-

Reagent Preparation : Dissolve 1.0 equivalent of this compound in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Amine Addition : Add 1.2 equivalents of the desired primary or secondary amine to the solution.

-

Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[3]

-

Monitoring : Track the formation of the sulfonamide product by TLC or LC-MS.

-

Workup and Purification : Once the reaction is complete, cool the mixture and precipitate the product by adding water.[4] The solid can be collected by filtration, washed, and recrystallized or purified by column chromatography to yield the pure sulfonamide derivative.

Sulfonamide Synthesis Pathway

Caption: General pathway for sulfonamide synthesis using the title compound.

Physicochemical and Safety Data

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 5.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 80 Ų | [1] |

| Heavy Atom Count | 19 | [1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds provide essential handling guidelines.

-

Hazard Class : Expected to be an irritant. The precursor 2,4,6-trichlorophenol is harmful if swallowed and causes skin and eye irritation.[6] Sulfonyl chlorides are corrosive and cause burns.[7]

-

Personal Protective Equipment (PPE) : Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8]

-

Handling : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and development. Its confirmed CAS Number is 1171919-31-5. Its stability, coupled with the activated nature of the sulfonate ester, makes it an ideal precursor for the synthesis of a diverse range of sulfonamides under mild and efficient conditions. The methodologies and data presented in this guide underscore its importance and provide a practical framework for its application in the synthesis of new chemical entities.

References

-

2,4,6-Trichlorophenol - Wikipedia. Wikipedia. Available at: [Link]

-

2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. University College London. Available at: [Link]

-

2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

This compound | C10H4BrCl3O3S2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents. Google Patents.

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Material Safety Data Sheet - 4-Bromo-2-thiophenesulfonyl chloride, 97% - Cole-Parmer. Cole-Parmer. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. MDPI. Available at: [Link]

-

CAS No : 1918956-01-0 | Product Name : (S)-3-Methyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiophene-2-carboxylic Acid | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

Sources

- 1. This compound | C10H4BrCl3O3S2 | CID 45588438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1171919-31-5|2,4,6-Trichlorophenyl 5-bromothiophene-2-sulfonate|BLD Pharm [bldpharm.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 10. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

[1]

Abstract

This technical guide provides an in-depth structural and functional analysis of This compound (CAS 1171919-31-5).[1] As an activated sulfonate ester, this molecule serves as a highly chemoselective surrogate for unstable sulfonyl chlorides in the synthesis of complex sulfonamides.[1] This whitepaper elucidates its physiochemical properties, delineates its advantages over Pentafluorophenyl (PFP) esters, and details validated protocols for its synthesis and subsequent aminolysis.[1] Particular emphasis is placed on the orthogonal reactivity of the 5-bromo "handle," enabling downstream palladium-catalyzed diversifications.[1]

Molecular Architecture & Physiochemical Properties

The utility of this compound stems from its tripartite structure, designed to balance hydrolytic stability with electrophilic reactivity.[1]

Structural Zones

-

The Electrophilic Core (Sulfonate Bridge): The sulfur atom is the primary electrophilic site.[1] The sulfonate ester linkage (

) is activated by the electron-withdrawing nature of the leaving group, making it susceptible to nucleophilic attack by amines.[1] -

The Leaving Group (2,4,6-Trichlorophenol - TCP): The steric bulk of the ortho-chlorines protects the sulfur center from incidental hydrolysis, while the inductive effect of the three chlorine atoms lowers the

of the phenol ( -

The Synthetic Handle (5-Bromo Thiophene): The bromine atom at the 5-position of the thiophene ring is electronically decoupled from the sulfonate reactivity, allowing for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) either before or after sulfonamide formation.[1]

Physiochemical Data Profile[1]

| Property | Value | Relevance |

| Molecular Formula | Core Identity | |

| Molecular Weight | 422.53 g/mol | Stoichiometric calculations |

| LogP (Predicted) | ~5.9 | High lipophilicity; soluble in DCM, THF, EtOAc |

| Appearance | Off-white to pale brown solid | Easy handling compared to liquid sulfonyl chlorides |

| Hydrolytic Stability | High ( | Allows for aqueous workups and storage |

| Leaving Group | ~6.0 (Trichlorophenol) | Tuned reactivity: Reacts with amines, stable to alcohols |

Structural Visualization[1]

Figure 1: Modular breakdown of the molecule highlighting the electrophilic center and the orthogonal synthetic handle.[1]

Synthetic Methodology

The preparation of this compound is a robust nucleophilic substitution reaction.[1] Unlike acid chlorides which degrade rapidly, this ester can be synthesized on a large scale and stored.[1]

Synthesis Protocol

Reagents: 5-bromo-2-thiophenesulfonyl chloride (1.0 equiv), 2,4,6-trichlorophenol (1.05 equiv), Triethylamine (1.2 equiv), DCM (Solvent).[1]

-

Dissolution: Dissolve 2,4,6-trichlorophenol in dry Dichloromethane (DCM) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (Et3N) dropwise at 0°C. The solution may darken slightly due to phenolate formation.

-

Electrophile Addition: Slowly add a solution of 5-bromo-2-thiophenesulfonyl chloride in DCM to the reaction mixture at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The sulfonyl chloride spot will disappear.

-

Workup: Wash with 1M HCl (to remove excess amine), followed by saturated

(to remove excess phenol) and brine. -

Purification: Recrystallize from Hexane/DCM or pass through a short silica plug if necessary.

Mechanistic Pathway[1][3]

Figure 2: Step-by-step mechanistic flow for the synthesis of the TCP sulfonate ester.[1]

Reactivity Profile & Applications

The primary utility of this molecule is its function as a "Sulfonyl Chloride Surrogate." It addresses common issues associated with sulfonyl chlorides, such as hydrolysis during storage and side reactions with non-amine nucleophiles.

Aminolysis (Sulfonamide Formation)

The TCP ester reacts cleanly with primary and secondary amines.[1]

-

Conditions: Amine (1.1 equiv), Base (optional if amine is valuable, otherwise use excess amine), Solvent (THF, DMF, or MeCN).[1]

-

Advantage: The reaction is often slower than with chlorides, allowing for kinetic selectivity .[1] For example, a TCP ester will react with a primary amine in the presence of a secondary amine or an alcohol, which might not be possible with the more aggressive acid chloride.[1]

Orthogonal Cross-Coupling

The 5-bromo position remains intact during aminolysis.[1] This allows researchers to construct a library of sulfonamides first, and then diversify the thiophene ring using Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Reaction Workflow Diagram

Figure 3: The "Sulfonamide First" strategy, utilizing the TCP ester for amide bond formation followed by C-C coupling.[1]

Experimental Validation (Self-Validating Protocol)

To ensure scientific integrity, the following protocol includes checkpoints to validate the success of the reaction.

Protocol: Chemoselective Aminolysis

Objective: Synthesize N-benzyl-5-bromothiophene-2-sulfonamide.

-

Setup: In a 20 mL scintillation vial, dissolve this compound (422 mg, 1.0 mmol) in THF (5 mL).

-

Addition: Add Benzylamine (120 µL, 1.1 mmol) and Triethylamine (167 µL, 1.2 mmol).

-

Incubation: Stir at 40°C for 4 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with 0.5 M HCl (2 x 10 mL) to remove unreacted amine and Et3N. Wash with 0.5 M NaOH (2 x 10 mL) to remove the liberated trichlorophenol.[1]

-

Validation Checkpoint 2 (Color): The NaOH wash removes the phenol. If the organic layer retains a yellow tint, repeat the base wash.[1]

-

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Characterization:

References

-

Caddick, S., et al. (2007).[1] 2,4,6-Trichlorophenyl vinyl sulfonate smoothly undergoes intermolecular radical addition... Tetrahedron Letters.[3] Link[1]

-

Wilden, J. D. (2015).[1] Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Link

-

PubChem. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information. Link

-

Taylor, R. D., et al. (2015).[1] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[1][4] Organic Letters. Link[1]

-

Chem-Impex. (2024).[1] 5-Bromo-2-thiophenesulfonyl chloride Product Page.[1][2]Link[1]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the synthesis of the requisite precursors, 5-bromothiophene-2-sulfonyl chloride and 2,4,6-trichlorophenol, and culminates in a detailed protocol for their coupling to yield the target compound. The causality behind experimental choices, safety considerations, and a mechanistic overview are discussed to provide a field-proven and scientifically sound resource.

Introduction: The Significance of Aryl Thiophenesulfonates

Aryl thiophenesulfonates are a class of organic compounds that have garnered interest in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in many pharmaceuticals due to its diverse biological activities. When functionalized with a sulfonate ester, particularly one bearing a highly substituted phenyl group like the 2,4,6-trichlorophenyl group, these molecules can serve as versatile intermediates for the synthesis of more complex molecular architectures. The trichlorophenyl group can act as a good leaving group in nucleophilic substitution reactions, and the bromo-substituent on the thiophene ring opens avenues for further functionalization through cross-coupling reactions. While the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a building block in the synthesis of novel therapeutic agents or functional materials. For instance, related thiophene sulfonamide derivatives have been investigated for their antibacterial properties[1].

This guide provides a detailed, step-by-step methodology for the synthesis of this intriguing molecule, empowering researchers to explore its potential applications.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the sulfonate ester linkage. This points to two key precursors: 5-bromothiophene-2-sulfonyl chloride and 2,4,6-trichlorophenol.

Caption: Retrosynthetic analysis of the target compound.

The overall synthetic strategy will, therefore, involve the individual synthesis of these two precursors followed by their coupling to form the final product.

Synthesis of Precursors

Synthesis of 5-Bromothiophene-2-sulfonyl chloride

The synthesis of 5-bromothiophene-2-sulfonyl chloride is achieved through the electrophilic substitution reaction of 2-bromothiophene with chlorosulfonic acid.[2] The strong electrophile, generated from chlorosulfonic acid, attacks the electron-rich thiophene ring, preferentially at the 5-position due to the directing effect of the bromine atom and the inherent reactivity of the thiophene nucleus.

Experimental Protocol:

-

In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 2-bromothiophene (1 equivalent) dissolved in anhydrous carbon tetrachloride.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The crude 5-bromothiophene-2-sulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum over phosphorus pentoxide.

Table 1: Reagents and Conditions for 5-Bromothiophene-2-sulfonyl chloride Synthesis

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Bromothiophene | 1003-09-4 | 163.04 | 1 |

| Chlorosulfonic acid | 7790-94-5 | 116.52 | 3-4 |

| Carbon Tetrachloride | 56-23-5 | 153.82 | Solvent |

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol can be synthesized by the direct chlorination of phenol. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms are introduced onto the phenol ring. The hydroxyl group is a strong activating group, directing the incoming electrophiles to the ortho and para positions.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser, add phenol (1 equivalent).

-

Introduce chlorine gas at a controlled rate into the molten phenol at a temperature of 100-120 °C.

-

Continue the chlorination until the desired weight gain, corresponding to the introduction of three chlorine atoms, is achieved.

-

The crude product is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Table 2: Reagents and Conditions for 2,4,6-Trichlorophenol Synthesis

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Ratio |

| Phenol | 108-95-2 | 94.11 | 1 |

| Chlorine | 7782-50-5 | 70.90 | Excess |

Safety Precautions: Phenol is toxic and corrosive. Chlorine gas is highly toxic and a respiratory irritant. This reaction must be conducted in a well-ventilated fume hood with extreme caution.

Synthesis of this compound

The final step in the synthesis is the formation of the sulfonate ester linkage by reacting 5-bromothiophene-2-sulfonyl chloride with 2,4,6-trichlorophenol in the presence of a base. Pyridine is a commonly used base for this type of reaction as it acts as a nucleophilic catalyst and also neutralizes the hydrochloric acid byproduct.

Caption: Overall synthesis workflow.

Experimental Protocol:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4,6-trichlorophenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To this cooled solution, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Table 3: Reagents and Conditions for Final Product Synthesis

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Bromothiophene-2-sulfonyl chloride | 55854-46-1 | 261.54 | 1.1 |

| 2,4,6-Trichlorophenol | 88-06-2 | 197.45 | 1 |

| Pyridine | 110-86-1 | 79.10 | 1.2 |

| Dichloromethane | 75-09-2 | 84.93 | Solvent |

Mechanistic Insights

The formation of the sulfonate ester proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the oxygen atom of the deprotonated 2,4,6-trichlorophenol (phenoxide) acts as the nucleophile, attacking the electrophilic sulfur atom of 5-bromothiophene-2-sulfonyl chloride. The chloride ion is subsequently displaced as a leaving group. Pyridine facilitates the reaction by deprotonating the phenol to form the more nucleophilic phenoxide and also acts as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the presence of the aromatic protons and carbons of both the thiophene and trichlorophenyl rings in the correct chemical environments and with the expected coupling patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonate group (typically around 1370 and 1180 cm-1) and the C-O-S linkage.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded pathway for the synthesis of this compound. By providing detailed experimental protocols for the synthesis of the necessary precursors and the final coupling reaction, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is based on well-established chemical transformations, ensuring a high degree of reliability and reproducibility. The successful synthesis of this compound will enable further exploration of its chemical reactivity and potential applications in various scientific disciplines.

References

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]

-

Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-15. [Link]

-

Wilden, J. D. (2006). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. University College London. [Link]

-

Khan, K. M., et al. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link]

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[3]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512–528. [Link]

-

LookChem. 5-bromothiophene-2-sulfonic Acid. [Link]

-

Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 145–158. [Link]

-

PubChem. 5-Bromothiophene-2-sulfonyl chloride. [Link]

-

PubChem. 5-Bromo-2-chlorobenzoyl chloride. [Link]

-

PubChem. 5-Bromo-2-thiophenesulfonamide. [Link]

Sources

- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate [dspace.mit.edu]

"2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate" mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge from structurally related compounds, including thiophene sulfonates, arylsulfonate esters, and sulfonamides, to propose plausible biological activities and molecular targets. We will explore potential mechanisms centered around enzyme inhibition, antimicrobial and antiviral activities, and interference with critical biological pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering theoretical frameworks and actionable experimental protocols to elucidate its precise pharmacological profile.

Introduction and Molecular Profile

This compound is an aromatic sulfonate ester with the molecular formula C₁₀H₄BrCl₃O₃S₂[1]. Its structure combines a highly substituted trichlorophenyl ring with a brominated thiophene sulfonate moiety. The presence of these functional groups suggests a high degree of chemical reactivity and the potential for diverse biological interactions. Arylsulfonate esters are a class of compounds known for their varied biological activities, which can be attributed to their ability to act as leaving groups in nucleophilic substitution reactions or to engage in non-covalent interactions with biological macromolecules[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 422.5 g/mol | [1] |

| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | [1] |

| SMILES | C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | [1] |

Putative Mechanisms of Action

Based on the chemical structure and literature on related compounds, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

The sulfonate and sulfonamide moieties are present in numerous enzyme inhibitors[4]. Thiophene-based derivatives, in particular, have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[5].

-

Carbonic Anhydrase and Cholinesterase Inhibition: N-phenylsulfonamide derivatives have been reported as potent inhibitors of carbonic anhydrase (CA) and cholinesterase enzymes[4]. The structural similarity suggests that this compound could exhibit similar inhibitory activities.

-

Lactoperoxidase Inhibition: Thiophene-2-sulfonamide derivatives have been shown to inhibit lactoperoxidase, a key enzyme in the innate immune system[6]. This inhibition was found to be competitive, indicating interaction with the enzyme's active site[6].

-

Adenylate-Forming Enzyme Superfamily: Sulfonamides can act as bioisosteres of the adenylate intermediate, inhibiting enzymes that play crucial roles in various metabolic pathways[7].

The proposed mechanism of enzyme inhibition likely involves the sulfonate group interacting with key residues in the enzyme's active site, potentially forming covalent or non-covalent adducts that disrupt catalytic activity.

Caption: Proposed pathway for enzyme inhibition.

Antimicrobial and Antiviral Activity

Chalcone derivatives containing a thiophene sulfonate group have demonstrated significant antibacterial and antiviral properties[8][9].

-

Antibacterial Action: These compounds have shown excellent activity against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri[8]. Scanning electron microscopy revealed that the mechanism involves disruption of the bacterial cell morphology[8][9]. The lipophilic nature of the trichlorophenyl and bromothiophene groups in this compound may facilitate its passage through the bacterial cell membrane.

-

Antiviral Action: The antiviral activity of related compounds against Tobacco Mosaic Virus (TMV) has been attributed to their ability to bind to the viral coat protein, thereby inhibiting viral assembly or function[8][9].

Caption: Hypothesized antimicrobial and antiviral mechanisms.

Interference with Biological Pathways

-

Folic Acid Synthesis: Sulfonamides are classic inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This leads to a reduction in purine synthesis and subsequent inhibition of bacterial growth[10]. The sulfonate moiety in the target compound could potentially mimic p-aminobenzoic acid (PABA), the natural substrate of the enzyme.

-

Cholesterol Absorption: Arylsulfonate esters of long-chain fatty alcohols have been shown to lower cholesterol levels by inhibiting its absorption from the gastrointestinal tract[11]. The mechanism is thought to involve the stimulation of cholesteryl esterase activity[11]. While this compound is not a fatty alcohol ester, its arylsulfonate structure suggests a potential for interaction with lipid metabolism.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are proposed.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of selected enzymes.

Methodology:

-

Enzyme Selection: Based on the literature, a panel of enzymes should be selected, including COX-1, COX-2, 5-LOX, carbonic anhydrase II, acetylcholinesterase, and lactoperoxidase.

-

Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits for each enzyme. These assays typically involve a substrate that is converted into a detectable product by the enzyme.

-

Experimental Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme, substrate, and varying concentrations of the test compound.

-

Include appropriate controls: a positive control with a known inhibitor, a negative control with the solvent, and a no-enzyme control.

-

-

Data Analysis: Measure the absorbance or fluorescence at appropriate time points. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

Objective: To assess the antibacterial activity of the compound.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Method:

-

Prepare a serial dilution of the compound in a 96-well plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction patterns of the compound with the active sites of target enzymes.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structures of the target enzymes from the Protein Data Bank (PDB).

-

Generate the 3D structure of this compound using chemical drawing software and perform energy minimization.

-

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of the receptor.

-

Analysis: Analyze the docking poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme.

Caption: A streamlined workflow for experimental validation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a comprehensive analysis of related chemical structures provides a strong foundation for hypothesizing its biological activities. The most promising avenues for investigation appear to be enzyme inhibition and antimicrobial effects. The experimental protocols outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this novel compound. Further research, including in vivo studies and toxicological assessments, will be crucial to fully understand its therapeutic potential.

References

-

ResearchGate. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link][10]

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link][12]

-

PubMed. (n.d.). Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies. Retrieved from [Link][11]

-

PubMed. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Retrieved from [Link][9]

-

PubMed. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Retrieved from [Link][5]

-

PubMed. (n.d.). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Retrieved from [Link][13]

-

PubMed. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. Retrieved from [Link][7]

-

PubMed. (n.d.). Formation of drug-arylsulfonate complexes inside liposomes: a novel approach to improve drug retention. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link][15]

-

ResearchGate. (2012). Synthetic Approaches and Biological Evaluation of Some New Sulfonate Ester-Containing Imidazolone Derivatives. Retrieved from [Link][16]

-

PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link][4]

-

PubMed Central. (n.d.). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Retrieved from [Link][17]

-

PubMed Central. (n.d.). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. Retrieved from [Link][18]

Sources

- 1. This compound | C10H4BrCl3O3S2 | CID 45588438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of drug-arylsulfonate complexes inside liposomes: a novel approach to improve drug retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

This technical guide provides a detailed analysis of the expected spectral data for 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on foundational spectroscopic principles and data from analogous structures.

Introduction and Molecular Structure

This compound is a halogenated aromatic sulfonate ester. Its structure combines a 5-bromo-2-thiophenesulfonyl moiety with a 2,4,6-trichlorophenyl group. The presence of multiple halogen atoms and the sulfonate ester linkage suggests its potential utility as a reactive intermediate in organic synthesis, possibly in the formation of sulfonamides or other derivatives with applications in medicinal chemistry.[1][2] The analysis of its spectral data is crucial for its identification, purity assessment, and structural elucidation in any synthetic pathway.

Below is the chemical structure of this compound, which serves as the basis for all subsequent spectral predictions.

Caption: Predicted fragmentation pathway for this compound in MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Conclusion

This guide provides a comprehensive theoretical framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided protocols outline the standard procedures for obtaining experimental data to validate these predictions.

References

-

PubChem. 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4,6-Trichlorophenol. National Center for Biotechnology Information. [Link]

-

UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]

-

ResearchGate. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is not publicly available. The following guidance is extrapolated from data on structurally related compounds, namely 2,4,6-trichlorophenol and other chlorinated phenols, as well as general principles of laboratory safety. It is imperative to treat this compound with extreme caution and to follow all applicable local, state, and federal regulations for handling hazardous materials.

Introduction and Chemical Profile

This compound is a complex organic molecule containing a trichlorophenol group linked to a brominated thiophenesulfonate.[1] While specific applications of this compound are not widely documented in public literature, its structural motifs suggest potential use as a reagent or intermediate in organic synthesis, possibly in the development of pharmaceuticals or agrochemicals. The presence of multiple halogen atoms and aromatic rings indicates that this compound is likely to be biologically active and requires careful handling.

This guide provides a comprehensive overview of the anticipated hazards, safe handling procedures, and emergency responses associated with this compound, based on the known properties of its constituent chemical groups.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate |

| Physical Description | Solid (predicted) |

| Solubility | Expected to be poorly soluble in water |

| LogP | 5.9 (predicted) |

Hazard Identification and Toxicological Profile

Due to the lack of specific toxicological data for this compound, this section extrapolates potential hazards from data on 2,4,6-trichlorophenol and other chlorinated phenols. These compounds are known to be toxic and persistent in the environment.[2]

Potential Routes of Exposure:

-

Inhalation: Dust or aerosols may be inhaled, leading to respiratory irritation and systemic toxicity.

-

Dermal Contact: The compound may be absorbed through the skin, causing local irritation and systemic effects. Chlorophenols are known to readily penetrate the skin.[2]

-

Eye Contact: Direct contact can cause serious eye irritation or damage.

-

Ingestion: Accidental ingestion can lead to severe systemic toxicity.

Anticipated Toxicological Effects:

-

Acute Toxicity: Exposure to related chlorophenols can cause irritation to the skin, eyes, nose, and throat.[3] High levels of exposure to chlorophenols have been associated with tremors, convulsions, and central nervous system depression.[4]

-

Chronic Toxicity: Long-term exposure to chlorophenols has been linked to liver damage, weight loss, and a compromised immune response in animal studies.[4][5]

-

Carcinogenicity: 2,4,6-trichlorophenol is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and "probably carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[4]

-

Reproductive and Developmental Toxicity: Some chlorophenols have been shown to have adverse effects on reproduction in animal studies, including a reduction in the number of offspring.[4]

Safe Handling and Engineering Controls

A risk-based approach should be adopted when handling this compound, assuming it is a highly hazardous substance. The hierarchy of controls should be implemented to minimize exposure.

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

3.1. Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Use of a powder-containment balance enclosure is recommended for weighing solid material.

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Work Practices and Administrative Controls:

-

Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound.

-

Minimize the quantities of the compound used and stored in the laboratory.

-

Avoid the formation of dust.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Ensure all personnel are trained on the potential hazards and safe handling procedures.

3.3. Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Store in a designated, secure location.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection |

| Eyes/Face | Chemical safety goggles and a face shield. |

| Skin | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. |

| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary if engineering controls are not sufficient or during spill cleanup. |

| Footwear | Closed-toe shoes. |

Emergency Procedures

In the event of an emergency, remain calm and follow the established protocols.

Caption: Workflow for responding to a chemical spill.

5.1. Spills:

-

Minor Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).[6] Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]

-

Major Spills: Evacuate the area immediately and alert others.[7] Contact your institution's emergency response team.[7]

5.2. Fire:

-

Use a dry chemical, carbon dioxide, or foam fire extinguisher.

-

When heated to decomposition, this compound may emit toxic fumes of hydrogen chloride, hydrogen bromide, and sulfur oxides.[8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

5.3. Exposure:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a compound that should be handled with significant caution due to the known hazards of its structural components. The lack of specific safety data necessitates a conservative approach, treating it as a highly toxic and potentially carcinogenic substance. By implementing stringent engineering controls, following safe work practices, and using appropriate personal protective equipment, researchers can minimize their risk of exposure and handle this compound in a safe and responsible manner.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). Chlorophenols | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 988–1004. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7271, 2,4,5-Trichlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

-

Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. ResearchGate. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Environment, Health and Safety, University of California, Berkeley. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

-

Pharmaceutical Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

-

Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

Montana Technological University. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783226, 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate. Retrieved from [Link]

-

Oreate AI Blog. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15788, Chlornitrofen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45588438, this compound. Retrieved from [Link]

Sources

- 1. This compound | C10H4BrCl3O3S2 | CID 45588438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 7. offices.austincc.edu [offices.austincc.edu]

- 8. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

"2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate" solubility

Technical Whitepaper: Solubility Profiling and Handling of 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

Executive Summary: The Lipophilic Challenge

This compound (CAS: 1171919-31-5) represents a specific class of activated sulfonate esters often utilized in medicinal chemistry as reactive intermediates or electrophilic screening probes.[1][2]

For the researcher, this compound presents a dual challenge: extreme lipophilicity (cLogP ~5.[1][2]9) and chemical reactivity . Unlike standard stable drug candidates, this molecule is an "active ester" capable of sulfonylating nucleophiles.[1][2] Its handling requires a departure from standard aqueous protocols.[1][2] This guide details the methodology to solubilize, stabilize, and validate this compound in biological assays, moving beyond simple "dissolution" to ensuring molecular integrity.[1][2]

Physicochemical Profile & Theoretical Solubility

Before attempting wet-lab solubilization, we must understand the driving forces of the molecule.[1][2] The structure consists of a lipophilic bromothiophene core linked via a sulfonyl group to a bulky, electron-deficient trichlorophenol.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 422.53 g/mol | Moderate size; dissolution rate will be diffusion-limited in viscous solvents.[1][2] |

| cLogP (Predicted) | ~5.9 | Highly Lipophilic. Practical insolubility in pure water (< 1 µM).[1][2] |

| H-Bond Donors | 0 | Lacks capacity to interact with water; relies entirely on van der Waals forces.[1][2] |

| H-Bond Acceptors | 3 | Limited interaction with polar solvents.[1][2] |

| Reactive Moiety | Sulfonate Ester | Susceptible to nucleophilic attack (hydrolysis/aminolysis).[1][2] |

| Physical State | Solid (Crystalline) | High lattice energy requires significant solvation energy (e.g., DMSO/DMF).[1][2] |

Expert Insight: A cLogP of ~6.0 places this compound firmly in BCS Class II/IV territory.[2] It will not dissolve in aqueous buffers (PBS, Tris) without a co-solvent or surfactant.[1][2] Attempting to dissolve this directly in water will result in a suspension of micro-aggregates, leading to false negatives in biochemical assays.[1][2]

Solubility Determination Protocol

Workflow Diagram: Kinetic Solubility Assessment

Figure 1: Kinetic solubility workflow emphasizing the transition from DMSO stock to aqueous buffer and the necessity of stability validation.

Step-by-Step Protocol

-

Primary Stock Preparation:

-

Solvent Compatibility Check:

-

Aqueous Dilution (The "Crash" Point):

Solubilization Strategies for Biological Assays

Since the intrinsic aqueous solubility is negligible, you must engineer the solvent system.[1][2]

Strategy A: Co-solvent System (Standard)

Strategy B: Surfactant-Assisted (Recommended for High Conc.) [1][2]

-

Composition: 1% DMSO + 0.05% Tween-80 (or Pluronic F-127).[1][2]

-

Mechanism: The surfactant forms micelles that encapsulate the lipophilic thiophene core, preventing aggregation.[1][2]

-

Protocol: Add the surfactant to the buffer before spiking in the compound.[1][2]

Strategy C: Cyclodextrin Complexation

-

Composition: 10-20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[2]

-

Advantage: drastically improves solubility without the cellular toxicity associated with high DMSO or Tween levels.[2]

-

Protocol: Dissolve compound in a small volume of DMSO, then add to the Cyclodextrin solution with vigorous vortexing.

Stability & Reactivity: The Hidden Variable

This compound is not inert.[1][2][4][5][6][7] It is a 2,4,6-trichlorophenyl sulfonate ester .[1][2][3] In organic synthesis, trichlorophenol is a leaving group (pKa ~6), making the sulfonyl group electrophilic.[1][2]

Risk: In a biological buffer (pH 7.4), the compound is susceptible to hydrolysis, releasing:

Reactivity Pathway Diagram

Figure 2: The electrophilic nature of the compound allows it to react with water (hydrolysis) or biological targets (covalent modification).[1][2]

Experimental Implication: If you observe "activity" in your assay, you must verify if it is due to the parent molecule or the release of 2,4,6-trichlorophenol (which is a known membrane disruptor and uncoupler of oxidative phosphorylation).[1][2]

-

Control Experiment: Run a parallel assay using pure 2,4,6-trichlorophenol (CAS: 88-06-2) to rule out off-target toxicity.

Storage and Handling Recommendations

-

Solid State: Store at -20°C under desiccant. The solid is stable, but moisture will degrade the surface layer over time.[1][2]

-

Solution State:

-

Safety: The hydrolysis product, 2,4,6-trichlorophenol, is a suspected carcinogen and irritant.[1][2] Handle all powders in a fume hood.[1][2]

References

-

PubChem. this compound (CID 45588438).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Karaman, R. et al. (2013).[1][2] Prodrugs of Aromatic and Heterocyclic Sulfonates: Synthesis and Kinetics. Chemical Biology & Drug Design.[1][2] (Contextual reference for sulfonate ester hydrolysis kinetics).

-

Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Foundational text for LogP/Solubility relationship).

Sources

- 1. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H4BrCl3O3S2 | CID 45588438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. 2,4,5-trichlorophenol [sitem.herts.ac.uk]

An In-depth Technical Guide to 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is a compound that embodies this principle, integrating two key structural features: the thiophene sulfonamide core and a 2,4,6-trichlorophenyl ester group. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide group is another critical functional group in a wide array of pharmaceuticals, notably for its antibacterial effects.[4]

The 2,4,6-trichlorophenyl (TCP) ester component of the molecule is of significant interest due to its properties as an activating group. TCP esters are known for their stability and their ability to serve as effective leaving groups in nucleophilic substitution reactions.[5] This characteristic suggests that this compound can function not only as a potential bioactive molecule itself but also as a versatile intermediate for the synthesis of a library of novel thiophene sulfonamide derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising compound in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on available data.[6]

| Property | Value |

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate |

| CAS Number | 1171919-31-5 |

| Appearance | Predicted to be a solid |

| XLogP3 | 5.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Synthesis of this compound

The synthesis of the title compound can be logically approached through a two-step process, beginning with the preparation of the key intermediate, 5-bromo-2-thiophenesulfonyl chloride, followed by its reaction with 2,4,6-trichlorophenol.

Part 1: Synthesis of 5-bromo-2-thiophenesulfonyl chloride

The initial step involves the sulfonation of 2-bromothiophene. A well-established method for this transformation is the use of chlorosulfonic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene and a suitable inert solvent such as dichloromethane.

-

Cooling: The flask is cooled to -10 °C to 0 °C using an ice-salt bath.

-